Oxetane-2-carboxylic acid
Overview
Description
Oxetane-2-carboxylic acid is a four-membered heterocyclic compound containing an oxetane ring with a carboxylic acid functional group. This compound is of significant interest in medicinal chemistry and synthetic organic chemistry due to its unique structural properties and reactivity. The oxetane ring is known for its high ring strain, which makes it a valuable intermediate in various chemical reactions.
Scientific Research Applications
Oxetane-2-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
Target of Action
Oxetane-2-carboxylic acid is a compound that has been used in medicinal chemistry as an attractive polar and low molecular weight motif It’s known that oxetane-containing compounds have demonstrated antineoplastic, antiviral, and antifungal activities .
Mode of Action
It’s known that oxetanes can interact with their targets by replacing problematic functionalities in medicinal chemistry . This replacement often aims to maintain target activity and binding kinetics while simultaneously improving aspects of physicochemical properties .
Biochemical Pathways
Oxetane-containing compounds are known to be high-energy oxygen-containing non-aromatic heterocycles . These compounds are of great interest as potential pharmacophores with a significant spectrum of biological activities .
Pharmacokinetics
The incorporation of oxetane motifs in medicinal chemistry has been demonstrated to often improve the metabolic stability, solubility, and lipophilicity of target compounds .
Result of Action
It’s known that oxetane-containing compounds can exhibit various biological activities, including antineoplastic, antiviral, and antifungal activities .
Action Environment
It’s known that some oxetane-carboxylic acids can isomerize into lactones under simple storage at room temperature or under slight heating .
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions: Oxetane-2-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of 3-hydroxypropanoic acid derivatives. This process typically requires the use of strong acids or bases to facilitate the ring closure.
Industrial Production Methods: Industrial production of this compound often involves the use of catalytic processes to improve yield and efficiency. For example, the hydrogenation of alkene precursors using palladium on charcoal in methanol has been reported as an effective method . Additionally, the use of electrophilic halocyclization of alcohols has been explored for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: Oxetane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxetane-2-carboxylate esters.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the oxetane ring, leading to ring-opening or ring-expansion products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are employed under basic or acidic conditions.
Major Products:
Oxidation: Oxetane-2-carboxylate esters.
Reduction: Oxetane-2-methanol.
Substitution: Various substituted oxetane derivatives depending on the nucleophile used.
Comparison with Similar Compounds
Azetidine-2-carboxylic acid: A four-membered ring compound with a nitrogen atom instead of oxygen.
Thietane-2-carboxylic acid: A sulfur-containing analog of oxetane-2-carboxylic acid.
Cyclobutane-2-carboxylic acid: A non-heterocyclic analog with a four-membered carbon ring.
Comparison: this compound is unique due to its high ring strain and the presence of an oxygen atom in the ring. This gives it distinct reactivity compared to its nitrogen and sulfur analogs. The oxetane ring’s ability to undergo ring-opening reactions makes it a valuable intermediate in synthetic chemistry, whereas azetidine and thietane derivatives may have different reactivity profiles due to the presence of nitrogen and sulfur atoms .
Properties
IUPAC Name |
oxetane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O3/c5-4(6)3-1-2-7-3/h3H,1-2H2,(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKCXAZCRQJSFTQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30585719 | |
Record name | Oxetane-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30585719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
864373-47-7 | |
Record name | Oxetane-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30585719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | oxetane-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Oxetane-2-carboxylic acid interact with Proline Dehydrogenase (PRODH)?
A1: this compound acts as a competitive inhibitor of PRODH, binding directly to the enzyme's active site where the natural substrate, L-proline, would typically bind. [] This interaction prevents PRODH from catalyzing the first step of proline catabolism, the conversion of L-proline to Δ1-pyrroline-5-carboxylate. [] Crystallographic studies reveal that while this compound occupies the proline substrate site, its ring orientation differs from the optimal binding pose observed for the potent PRODH inhibitor, S-(-)-tetrahydro-2-furoic acid. []
Q2: What is unique about the binding mechanism of this compound to PRODH compared to other inhibitors?
A2: this compound demonstrates a distinct binding characteristic compared to some other PRODH inhibitors. While compounds like cyclobutanecarboxylic acid and cyclopentanecarboxylic acid induce active site compression for enhanced nonpolar interactions, this compound uniquely destabilizes a structurally conserved water molecule within the active site through a non-steric mechanism. [] This disruption of the water network contributes to the overall binding affinity of this compound. []
Q3: What is the significance of understanding the structure-activity relationship (SAR) for this compound and its analogs in PRODH inhibition?
A3: Studying the SAR of this compound and related compounds is crucial for optimizing inhibitor design. [] Researchers have found that modifications to the ring size and hydrogen bonding capacity significantly influence the binding affinity to PRODH. [] For instance, a double mutant thermodynamic cycle analysis highlighted synergistic effects between the ring size and hydrogen bonding interactions with the conserved water molecule in the active site. [] These insights provide valuable guidance for developing more potent and selective PRODH inhibitors with potential therapeutic applications.
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